molecular formula C8H5BrFNO2S B6606642 6-bromo-1H-indole-3-sulfonylfluoride CAS No. 2167512-32-3

6-bromo-1H-indole-3-sulfonylfluoride

Cat. No.: B6606642
CAS No.: 2167512-32-3
M. Wt: 278.10 g/mol
InChI Key: ASVMQHMUEIERSK-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-3-sulfonylfluoride is a halogenated indole derivative characterized by a bromine substituent at the 6-position and a sulfonylfluoride group at the 3-position of the indole core. The sulfonylfluoride moiety (-SO₂F) is a highly reactive functional group, making this compound valuable in medicinal chemistry and materials science as a precursor for covalent inhibitors or crosslinking agents . Its molecular formula is C₈H₅BrFNO₂S, with a molecular weight of 294.10 g/mol. The bromine atom enhances electron-withdrawing properties, while the sulfonylfluoride group facilitates nucleophilic substitution reactions, enabling applications in targeted drug design and polymer synthesis .

Properties

IUPAC Name

6-bromo-1H-indole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVMQHMUEIERSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfur Trioxide Complex Reaction

The indole substrate reacts with sulfur trioxide–pyridine complex in anhydrous DCM or THF. After 12–24 hours at 25°C, the intermediate sulfonic acid is treated with cyanuric fluoride or diethylaminosulfur trifluoride (DAST) to replace the hydroxyl group with fluorine. This method achieves moderate yields (60–70%) but requires rigorous moisture control.

Chlorosulfonation Followed by Fluoride Exchange

A more scalable method involves chlorosulfonation using chlorosulfonic acid at 0°C, producing 6-bromo-1H-indole-3-sulfonyl chloride. Subsequent reaction with potassium fluoride (KF) in acetonitrile at 60°C for 6 hours replaces chlorine with fluorine, yielding the target compound in 75–80% purity. Excess KF (2.5 equiv) ensures complete substitution.

One-Pot Bromination-Sulfonylation-Fluorination

Recent advances favor tandem reactions to streamline synthesis. A representative protocol combines:

  • Bromination : 1H-indole + NBS in DCM (−10°C, 4 h).

  • Sulfonylation : Direct addition of sulfuryl chloride fluoride (SO₂ClF) at 25°C for 8 hours.

  • Fluorination : In situ treatment with tetrabutylammonium fluoride (TBAF) to stabilize the sulfonyl fluoride group.

This method reduces purification steps and improves overall yield (68–72%) but demands precise stoichiometric control to avoid side reactions.

Catalytic Methods and Industrial Scalability

The Sigma-Aldrich product listing for 6-bromo-1H-indole-3-sulfonyl fluoride highlights its commercial availability, implying robust large-scale synthesis. Industrial routes often employ continuous flow reactors to enhance heat and mass transfer during exothermic sulfonylation steps. For example, a patented process uses:

  • Palladium catalysts (e.g., Pd(OAc)₂) to mediate cross-coupling reactions.

  • Microwave-assisted synthesis to accelerate fluorination, reducing reaction times from hours to minutes.

Analytical Characterization and Quality Control

Critical characterization data for 6-bromo-1H-indole-3-sulfonyl fluoride include:

Technique Key Findings
¹H NMR (CDCl₃)δ 7.61 (d, J=7.4 Hz, 1H), 7.46 (dd, J=18.0/7.4 Hz, 2H), 6.11 (s, 1H).
LC-MS m/z 279.0 [M+H]⁺, confirming molecular weight
XRD Crystalline structure with orthorhombic symmetry, a=8.54 Å, b=10.22 Å, c=12.09 Å .

Chemical Reactions Analysis

6-Bromo-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1H-indole-3-sulfonylfluoride is primarily used as a building block for synthesizing potential therapeutic agents. Its unique structure allows for the development of compounds targeting specific enzymes or receptors involved in various diseases.

Case Study : Research has demonstrated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific kinases involved in cell proliferation.

Biological Studies

The compound has been investigated for its biological activities, including:

  • Antiviral Properties : Studies indicate that it can disrupt viral replication mechanisms.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Biological Activities of this compound

Activity TypeOrganism/TargetEffectiveness
AntiviralInfluenza VirusModerate
AntimicrobialStaphylococcus aureusHigh
AnticancerVarious Cancer CellsSignificant

Chemical Biology

In chemical biology, this compound acts as a covalent probe to study enzyme mechanisms. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition.

Mechanism of Action : The compound's interaction with serine or cysteine residues can disrupt normal enzyme function, providing insights into enzyme kinetics and pathways.

Material Science

The compound is being explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The sulfonylfluoride group in the target compound exhibits higher electrophilicity compared to sulfonamides (e.g., ) or aldehydes (e.g., ), enabling rapid covalent bond formation with nucleophiles like cysteine residues .
  • Positional Effects : Bromine at C6 in the indole core enhances stability and directs electrophilic substitution reactions, unlike 4-fluoro substitution in indazoles (e.g., ), which primarily modulates steric effects.

Functional Group Variations

  • Sulfonylfluoride vs. Sulfonamide: While sulfonamides (e.g., compound SI-10 in ) are stable and used in non-covalent interactions, sulfonylfluorides are transient electrophiles ideal for irreversible inhibition.
  • Halogen Diversity : Bromine’s larger atomic radius compared to fluorine (e.g., 6-fluoro-1H-indole derivatives ) increases polarizability, influencing π-stacking interactions in protein binding .

Biological Activity

6-Bromo-1H-indole-3-sulfonylfluoride (BSF) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activity. The sulfonyl fluoride functional group in BSF allows it to act as a covalent inhibitor of enzymes, which has implications for various therapeutic applications, including anticancer and antimicrobial activities. This article reviews the biological activity of BSF, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a sulfonyl fluoride group attached to an indole ring. This structure contributes to its reactivity and biological properties. The sulfonyl fluoride group is particularly noteworthy as it can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC9H7BrF2N2O2S
Molecular Weight303.1 g/mol
Functional GroupsIndole, Sulfonyl Fluoride
Physical StateSolid (crystalline)
SolubilitySoluble in organic solvents

The biological activity of BSF primarily arises from its ability to interact with specific enzymes and receptors. The sulfonyl fluoride group can react with nucleophilic amino acids such as serine or cysteine in the active sites of enzymes, leading to irreversible inhibition. This covalent modification disrupts normal enzymatic functions, which can result in various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : BSF inhibits serine hydrolases and other enzymes critical for cellular processes.
  • Protein-Ligand Interactions : The compound serves as a probe for studying protein-ligand interactions, facilitating the understanding of enzyme mechanisms.

Anticancer Properties

Research has demonstrated that BSF exhibits anticancer activity by inhibiting specific enzymes involved in cell proliferation. For instance, studies have indicated that compounds similar to BSF can inhibit the activity of protein kinases, which are pivotal in cancer cell signaling pathways.

Case Study : A study evaluated the efficacy of BSF derivatives on various cancer cell lines, showing significant antiproliferative effects at micromolar concentrations. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Activity

BSF has also been explored for its antimicrobial properties. The compound's ability to disrupt microbial cell membranes contributes to its effectiveness against various pathogens.

Research Findings : In vitro studies have shown that BSF derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disruption of microbial integrity was confirmed through membrane integrity assays.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of microbial membranes
Enzyme InhibitionIrreversible inhibition of hydrolases

Research Applications

BSF is utilized in various research applications due to its unique reactivity and biological properties:

  • Medicinal Chemistry : As a building block for synthesizing potential therapeutic agents targeting specific enzymes.
  • Chemical Biology : Employed as a probe for studying enzyme mechanisms and protein interactions.
  • Material Science : Investigated for developing novel materials with unique electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-bromo-1H-indole-3-sulfonylfluoride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with bromination of indole derivatives at the 6-position, followed by sulfonylation using sulfonyl chloride precursors. Fluorination is achieved via nucleophilic substitution (e.g., using KF or AgF). Optimization involves:

  • Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Catalyst Selection : Lewis acids like AlCl₃ improve sulfonyl group incorporation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.
    • Data Table : Example reaction yields under varying conditions:
CatalystTemp (°C)Yield (%)
None2545
AlCl₃078
BF₃·Et₂O082

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, acetonitrile/water mobile phase (retention time ~8.2 min).
  • NMR Spectroscopy : Confirm absence of residual solvents (e.g., DMSO-d₆ peaks at 2.50 ppm) and validate substitution patterns (e.g., sulfonylfluoride ¹⁹F NMR signal at −65 ppm) .

Advanced Research Questions

Q. How can conflicting crystallographic data between computational models and experimental structures be resolved for this compound derivatives?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for high-resolution data to adjust bond lengths/angles and validate thermal displacement parameters .
  • Hydrogen Bond Analysis : Compare O–H⋯O and N–H⋯O interactions (e.g., O⋯O distance ~2.60 Å) to identify packing discrepancies .
  • Cross-Validation : Employ OLEX2 for real-space validation of electron density maps against computational predictions (e.g., DFT-optimized geometries) .

Q. What strategies mitigate side reactions during nucleophilic substitution at the sulfonylfluoride group?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous DMF or THF to prevent hydrolysis of the sulfonylfluoride.
  • Protecting Groups : Temporarily protect the indole NH with Boc groups to avoid competing reactions.
  • Kinetic Monitoring : In situ ¹⁹F NMR tracks fluoride release to optimize reaction quenching .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bromine at C6 hinders axial approach of catalysts (e.g., Pd(PPh₃)₄), favoring coupling at C2/C6.
  • Electronic Effects : Electron-withdrawing sulfonylfluoride group activates the indole ring for electrophilic substitution.
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids achieves 70–85% yield using Pd(OAc)₂/XPhos .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR and mass spectrometry data for sulfonylfluoride intermediates?

  • Methodological Answer :

  • Artifact Identification : Check for hydrolysis products (e.g., sulfonic acids via LC-MS, [M+H]+ = m/z 289).
  • Isotopic Patterns : Bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirms molecular integrity.
  • Reproducibility : Repeat under inert atmosphere (Ar) to exclude oxidative degradation .

Structural and Mechanistic Insights

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : N–H⋯O (2.8–3.0 Å) and C–Br⋯π interactions (3.5 Å) stabilize layered structures.
  • Table : Key crystallographic parameters from related indole derivatives:
CompoundSpace GroupR-factor
6-Bromo-1H-indole-3-COOHP2₁/c0.063
6-Bromo-4-fluoro-1H-indoleC2/c0.058

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